1-(3-Ethoxypyridin-2-yl)ethanone
Overview
Description
1-(3-Ethoxypyridin-2-yl)ethanone is an organic compound with the molecular formula C9H11NO2 It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Ethoxypyridin-2-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of 3-ethoxypyridine with ethanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Ethoxypyridin-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents such as bromine (Br2) or sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
1-(3-Ethoxypyridin-2-yl)ethanone has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Ethoxypyridin-2-yl)ethanone involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can influence various biochemical pathways, leading to desired therapeutic or industrial effects.
Comparison with Similar Compounds
- 1-(3-Methoxypyridin-2-yl)ethanone
- 1-(3-Pyridinyl)ethanone
- 2-Acetylpyridine
Comparison: 1-(3-Ethoxypyridin-2-yl)ethanone is unique due to the presence of the ethoxy group, which can influence its reactivity and interactions compared to similar compounds. For instance, the ethoxy group can enhance the compound’s solubility in organic solvents and affect its binding affinity to biological targets.
Properties
IUPAC Name |
1-(3-ethoxypyridin-2-yl)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-3-12-8-5-4-6-10-9(8)7(2)11/h4-6H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKRGKIHCBFXPFY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(N=CC=C1)C(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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